3-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom attached at the third position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable formylating agent, followed by cyclization with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Another approach includes the use of hydrazine hydrate in ethanol to treat formimidate derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary based on the desired transformation.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyrazolopyrimidines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
3-Chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly CDK2 inhibitors, which are explored for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Pharmaceutical Research: It is investigated for its potential antibacterial and antiviral activities.
Chemical Biology: The compound is utilized in the design of molecular probes and bioactive molecules for various biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of specific enzymes or proteins. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of the target enzyme .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Shares structural similarities and is used in similar applications.
Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activities and potential anticancer properties.
Uniqueness: 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C5H3ClN4 |
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Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10) |
InChI Key |
ZNOXPYALDZGQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)Cl |
Origin of Product |
United States |
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